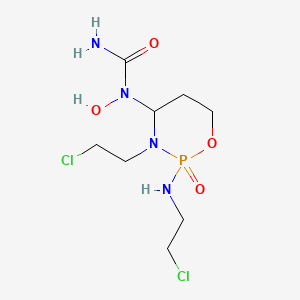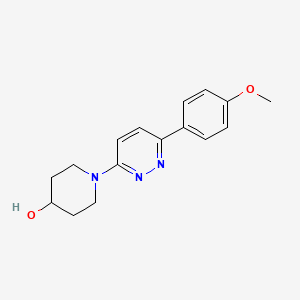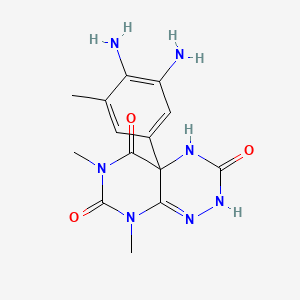
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido(5,4-e)-1,2,4-triazin-3,5,7(6H)-trion, 2,4,4a,8-Tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-: ist eine komplexe organische Verbindung, die zur Klasse der Pyrimido-Triazin-Derivate gehört
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pyrimido-Triazin-Derivaten umfasst typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorstufen ausgehen. Häufige Synthesewege umfassen:
Cyclisierungsreaktionen: Umfasst die Kondensation geeigneter Amine mit Diketonen oder Ketoestern.
Aminierungsreaktionen: Unter Verwendung von Diaminen und methylsubstituierten aromatischen Verbindungen unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen erfolgt häufig durch:
Batch-Prozesse: Wo Reaktionen in großen Reaktoren durchgeführt werden, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden.
Kontinuierliche Verfahren: Bieten Vorteile in Bezug auf Skalierbarkeit und Konsistenz.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the condensation of appropriate amines with diketones or ketoesters.
Amination Reactions: Using diamines and methyl-substituted aromatic compounds under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Offering advantages in terms of scalability and consistency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können Mittel wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können mit verschiedenen Halogenierungsmitteln durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Halogenierungsmittel: Chlor, Brom.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion aminosubstituierte Verbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Als Katalysatoren in der organischen Synthese verwendet.
Materialwissenschaften: In Polymere eingearbeitet, um verbesserte Eigenschaften zu erzielen.
Biologie
Enzyminhibition: Potenzielle Inhibitoren bestimmter Enzyme.
Antibakterielle Aktivität: Zeigt Aktivität gegen verschiedene mikrobielle Stämme.
Medizin
Arzneimittelentwicklung: Untersucht für potenzielle therapeutische Anwendungen, einschließlich Antikrebs- und antiviraler Eigenschaften.
Industrie
Landwirtschaft: Verwendet bei der Entwicklung von Agrochemikalien.
Pharmazeutika: In Arzneimittelformulierungen eingearbeitet, um die Wirksamkeit zu verbessern.
Wirkmechanismus
Der Wirkmechanismus von Pyrimido-Triazin-Derivaten umfasst oft:
Molekulare Ziele: Bindung an bestimmte Proteine oder Enzyme und Veränderung ihrer Funktion.
Beteiligte Signalwege: Modulation von Signalwegen, die zu den gewünschten biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of pyrimido-triazine derivatives often involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulation of signaling pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrimido(5,4-d)-1,2,3-triazin-Derivate: Ähnliche Struktur, aber unterschiedliche biologische Aktivitäten.
Triazin-3,5-dione: Bekannt für ihre herbiziden Eigenschaften.
Eigenschaften
CAS-Nummer |
113458-68-7 |
|---|---|
Molekularformel |
C14H17N7O3 |
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C14H17N7O3/c1-6-4-7(5-8(15)9(6)16)14-10(18-19-12(23)17-14)20(2)13(24)21(3)11(14)22/h4-5H,15-16H2,1-3H3,(H2,17,19,23) |
InChI-Schlüssel |
FHAXAASBWISUEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)N)C23C(=NNC(=O)N2)N(C(=O)N(C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


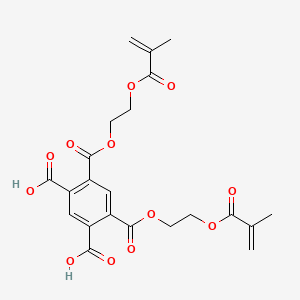
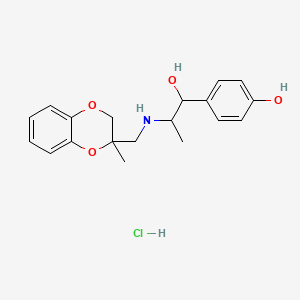
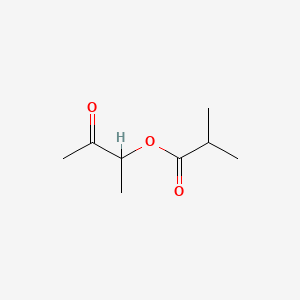
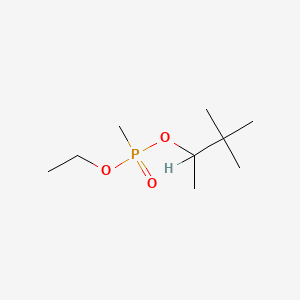
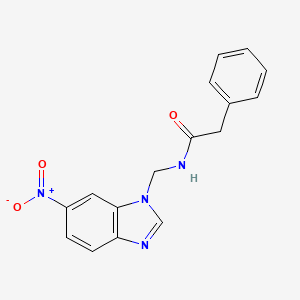
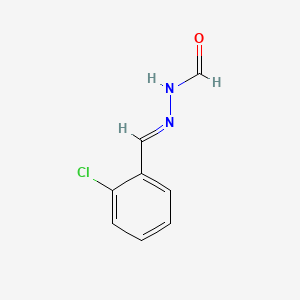
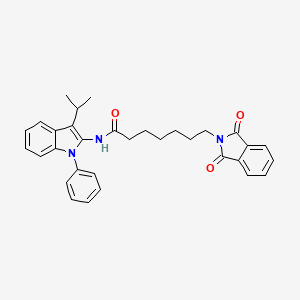
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)

